molecular formula C13H15NO4 B2828274 (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid CAS No. 358387-99-2

(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid

Cat. No.: B2828274
CAS No.: 358387-99-2
M. Wt: 249.266
InChI Key: DFAFONDGWHOURT-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid is a chiral compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities. The presence of two carboxylic acid groups and a benzyl group in this compound makes it an interesting compound for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and carboxylic acid groups. One common method is the cyclization of suitable precursors under acidic or basic conditions. For example, the cyclization of N-benzyl-2,3-diaminopropionic acid can yield the desired pyrrolidine derivative. The reaction conditions often involve the use of strong acids like hydrochloric acid or bases like sodium hydroxide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of catalytic hydrogenation of suitable precursors, which can be carried out under high pressure and temperature conditions. The use of metal catalysts such as palladium or platinum can enhance the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzyl ketones, while reduction can produce benzyl alcohols .

Scientific Research Applications

(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the chiral centers and the benzyl group can influence the binding affinity and selectivity towards different targets. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

    (3R,4R)-1-benzyl-3,4-pyrrolidindiol: This compound is similar in structure but contains hydroxyl groups instead of carboxylic acid groups.

    Pyrrolidine-2,5-diones: These compounds have a similar pyrrolidine ring but differ in the functional groups attached.

Uniqueness

(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid is unique due to the presence of both carboxylic acid groups and a benzyl group, which confer distinct chemical and biological properties. The chiral centers also contribute to its specificity in biological interactions .

Properties

IUPAC Name

(3R,4R)-1-benzylpyrrolidine-3,4-dicarboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12(16)10-7-14(8-11(10)13(17)18)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,15,16)(H,17,18)/t10-,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFAFONDGWHOURT-QWRGUYRKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CN1CC2=CC=CC=C2)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.